(2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
CAS No.: 325856-82-4
Cat. No.: VC11800494
Molecular Formula: C17H13FN2O3
Molecular Weight: 312.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325856-82-4 |
|---|---|
| Molecular Formula | C17H13FN2O3 |
| Molecular Weight | 312.29 g/mol |
| IUPAC Name | 2-(3-fluorophenyl)imino-6-methoxychromene-3-carboxamide |
| Standard InChI | InChI=1S/C17H13FN2O3/c1-22-13-5-6-15-10(7-13)8-14(16(19)21)17(23-15)20-12-4-2-3-11(18)9-12/h2-9H,1H3,(H2,19,21) |
| Standard InChI Key | KBSAZIHGZPKBEQ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC(=NC3=CC(=CC=C3)F)C(=C2)C(=O)N |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=NC3=CC(=CC=C3)F)C(=C2)C(=O)N |
Introduction
(2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which is characterized by its chromene core structure. This compound features a methoxy group at the 6-position, a carboxamide group at the 3-position, and an imino linkage with a fluorophenyl substituent. Chromenes are known for their diverse biological activities and potential therapeutic applications, making this compound of significant interest in medicinal chemistry.
Synthesis and Production
The synthesis of (2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Optimizations for industrial production may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Biological Activities and Potential Applications
Chromene derivatives, including (2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, exhibit various biological activities such as anti-inflammatory, anti-cancer, and antimicrobial properties. The interaction of this compound with biological targets often involves hydrogen bonding and hydrophobic interactions, which enhance its biological efficacy.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Therapeutic drugs |
| Anti-cancer | Oncology treatments |
| Antimicrobial | Infection control agents |
Similar Compounds and Comparative Analysis
Several compounds share structural similarities with (2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, each with unique aspects:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| (2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide | Similar chromene core with a different fluorophenyl substitution | Potentially different biological activity due to structural variation |
| (2Z)-N-acetyl-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | Contains trifluoromethyl group | Enhanced metabolic stability and binding affinity |
| (2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide | Chlorinated phenyl group | Different electronic properties affecting reactivity |
These compounds highlight the unique properties of (2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide, particularly its potential pharmacological activities stemming from its specific molecular structure.
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